1-(3-Methoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea
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Description
1-(3-Methoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.41. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Chemistry and Sensing
Ureido derivatives have been studied for their ability to undergo conformational and tautomeric shifts, which can be controlled by supramolecular interactions. This property opens up possibilities for molecular sensing based on the kinetic trapping effect, where a reversible reaction is not preferred, allowing for the development of sensitive and selective sensing mechanisms (Kwiatkowski et al., 2019).
Anticancer Research
Some urea derivatives, including those with pyridyl and thiophene groups, have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. These compounds have shown significant in vitro anticancer activity, highlighting their potential as new anticancer agents. The structure-activity relationships derived from these studies can guide the development of more effective and less toxic therapeutic options (Jian Feng et al., 2020).
Enzyme Inhibition
Urea derivatives have also been explored for their enzyme inhibitory activities. Studies have shown that these compounds can inhibit various enzymes, such as urease, β-glucuronidase, and snake venom phosphodiesterase, with varying degrees of inhibition. This suggests their potential application in designing enzyme inhibitors for therapeutic and agricultural purposes (Sana Mustafa et al., 2014).
Molecular Docking and DNA Binding
Research has also focused on the molecular docking and DNA binding properties of urea derivatives. These studies provide insights into the molecular interactions between urea compounds and biological targets, which is crucial for drug design and development. Understanding how these compounds interact with DNA can lead to the creation of new drugs with specific targeting capabilities (Mushtaque et al., 2016).
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-23-16-6-2-5-15(10-16)21-18(22)20-11-13-4-3-8-19-17(13)14-7-9-24-12-14/h2-10,12H,11H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPGVHQHCOMIJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.